N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetylphenylamine, which is then reacted with phthalic anhydride to form the isoindoline structure. The final step involves the coupling of the isoindoline derivative with 4-aminobenzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The carbonyl groups in the isoindoline moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown that modifications to its structure can lead to compounds with significant anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the isoindoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzylamine
Uniqueness
N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in both synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14(26)15-6-10-17(11-7-15)24-21(27)16-8-12-18(13-9-16)25-22(28)19-4-2-3-5-20(19)23(25)29/h2-13H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKLLZRLHDEKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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